3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Overview
Description
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is a complex organic compound that features a triazole ring, a thioether linkage, and a methoxybenzaldehyde moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been extensively investigated for their therapeutic applications . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Mode of Action
Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This interaction can lead to changes in the cell, often inhibiting growth or leading to cell death.
Biochemical Pathways
It is known that azoles, including 1,2,4-triazoles, can interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This interference can disrupt the integrity of the cell membrane, leading to cell death.
Result of Action
It is known that azoles, including 1,2,4-triazoles, can have antifungal effects, often leading to the death of the fungal cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
4-Methoxybenzaldehyde: Shares the methoxybenzaldehyde moiety but lacks the triazole and thioether components.
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: The precursor in the synthesis of the target compound, featuring the triazole and thiol groups.
Uniqueness
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, thioether linkage, and methoxybenzaldehyde moiety allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDLGJHMZAHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.